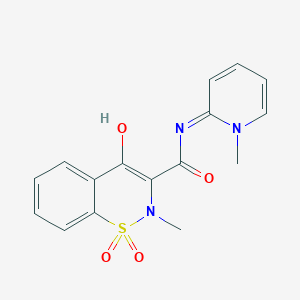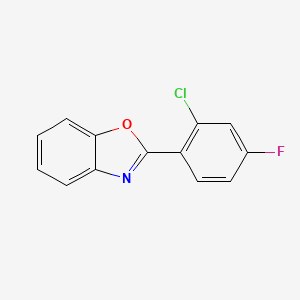
2-(2-Chloro-4-fluorophenyl)benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-fluorophenyl)benzoxazole: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a chloro and fluoro substituent on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenyl)benzoxazole typically involves the condensation of 2-aminophenol with 2-chloro-4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, under reflux conditions. The reaction yields the desired benzoxazole derivative after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions: 2-(2-Chloro-4-fluorophenyl)benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products Formed:
Substitution Products: Derivatives with different substituents on the benzene ring.
Oxidation Products: Oxidized forms of the benzoxazole ring.
Reduction Products: Reduced forms of the benzoxazole ring.
Coupling Products: Biaryl derivatives with extended conjugation
科学的研究の応用
Chemistry: 2-(2-Chloro-4-fluorophenyl)benzoxazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is being investigated for its anti-inflammatory, analgesic, and antiviral activities .
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also used in the formulation of agrochemicals for crop protection .
作用機序
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of DNA topoisomerases, protein kinases, or cyclooxygenases, leading to its antimicrobial, anticancer, or anti-inflammatory effects .
類似化合物との比較
- 2-(4-Fluorophenyl)benzoxazole
- 2-(2-Chlorophenyl)benzoxazole
- 2-(2-Fluorophenyl)benzoxazole
- 2-(4-Chlorophenyl)benzoxazole
Comparison: 2-(2-Chloro-4-fluorophenyl)benzoxazole is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution can enhance its biological activity and selectivity compared to compounds with only one substituent. The combination of these substituents can also influence the compound’s physicochemical properties, such as solubility and stability .
特性
分子式 |
C13H7ClFNO |
|---|---|
分子量 |
247.65 g/mol |
IUPAC名 |
2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClFNO/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChIキー |
RGQRLFNVLJIPJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


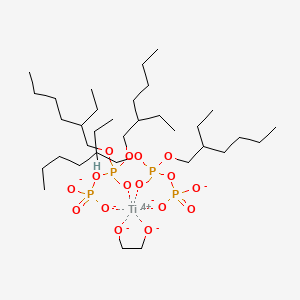

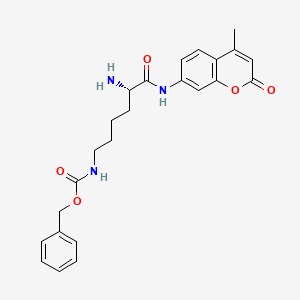
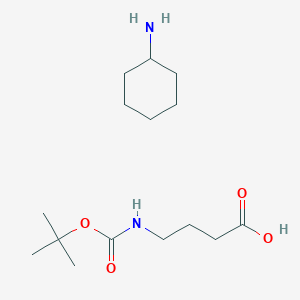
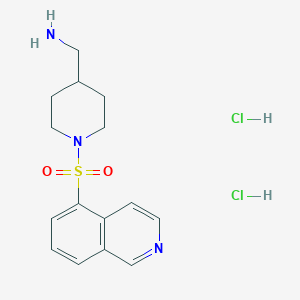
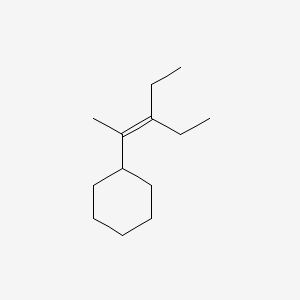
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

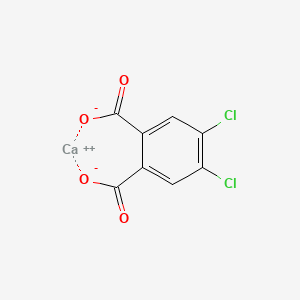
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
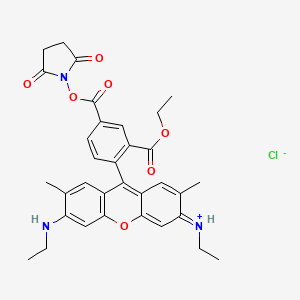
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
